IMM-H004
IMM-H004
IMM-H004 is a potent inhibitor of BV2 microglia activation. It acts by protecting PC12 cells and primary neurons against indirect toxicity mediated by exposure to conditioned medium (CM) from LPS-treated BV2 cells.
Brand Name:
Vulcanchem
CAS No.:
1456807-80-9
VCID:
VC0530535
InChI:
InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3
SMILES:
O=C1OC2=C(C(OC)=CC(O)=C2)C(C)=C1N3CCN(C)CC3
Molecular Formula:
C16H20N2O4
Molecular Weight:
304.34
IMM-H004
CAS No.: 1456807-80-9
Inhibitors
VCID: VC0530535
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1456807-80-9 |
---|---|
Product Name | IMM-H004 |
Molecular Formula | C16H20N2O4 |
Molecular Weight | 304.34 |
IUPAC Name | 7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-coumarin |
Standard InChI | InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3 |
Standard InChIKey | PTCBGTIMLJUXAO-UHFFFAOYSA-N |
SMILES | O=C1OC2=C(C(OC)=CC(O)=C2)C(C)=C1N3CCN(C)CC3 |
Appearance | Solid powder |
Description | IMM-H004 is a potent inhibitor of BV2 microglia activation. It acts by protecting PC12 cells and primary neurons against indirect toxicity mediated by exposure to conditioned medium (CM) from LPS-treated BV2 cells. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | IMM-H004; IMM H004; IMMH004; IMMH-004; IMMH 004; |
Reference | 1: Jiang J, Zhang Z, Zou X, Wang R, Bai J, Zhao S, Fan X, Sheng L, Li Y. Determination of IMM-H004 and its active glucuronide metabolite in rat plasma and Ringer's solution by ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Feb 1;1074-1075:16-24. doi: 10.1016/j.jchromb.2017.12.030. Epub 2017 Dec 29. PubMed PMID: 29329091. 2: Knecht T, Story J, Liu J, Davis W, Borlongan CV, Dela Peña IC. Adjunctive Therapy Approaches for Ischemic Stroke: Innovations to Expand Time Window of Treatment. Int J Mol Sci. 2017 Dec 19;18(12). pii: E2756. doi: 10.3390/ijms18122756. Review. PubMed PMID: 29257093; PubMed Central PMCID: PMC5751355. 3: Niu F, Song XY, Hu JF, Zuo W, Kong LL, Wang XF, Han N, Chen NH. IMM-H004, A New Coumarin Derivative, Improved Focal Cerebral Ischemia via Blood-Brain Barrier Protection in Rats. J Stroke Cerebrovasc Dis. 2017 Oct;26(10):2065-2073. doi: 10.1016/j.jstrokecerebrovasdis.2016.11.121. Epub 2017 Jun 29. PubMed PMID: 28669655. 4: Zhang Z, Wu X, Zhao M, Yang Y, Wang Y, Hu J, Wang B, Sheng L, Li Y. Determination of IMM-H004, a novel neuroprotective agent, in rat plasma and brain tissue by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 24;1048:49-55. doi: 10.1016/j.jchromb.2017.02.005. Epub 2017 Feb 6. PubMed PMID: 28213295. 5: Peña ID, Borlongan C, Shen G, Davis W. Strategies to Extend Thrombolytic Time Window for Ischemic Stroke Treatment: An Unmet Clinical Need. J Stroke. 2017 Jan;19(1):50-60. doi: 10.5853/jos.2016.01515. Epub 2017 Jan 31. Review. PubMed PMID: 28178410; PubMed Central PMCID: PMC5307939. 6: Song XY, Wang YY, Chu SF, Hu JF, Yang PF, Zuo W, Song LK, Zhang S, Chen NH. A new coumarin derivative, IMM-H004, attenuates okadaic acid-induced spatial memory impairment in rats. Acta Pharmacol Sin. 2016 Apr;37(4):444-52. doi: 10.1038/aps.2015.132. Epub 2016 Feb 1. PubMed PMID: 26838073; PubMed Central PMCID: PMC4820794. 7: Chu SF, Zhang Z, Zhang W, Zhang MJ, Gao Y, Han N, Zuo W, Huang HY, Chen NH. Upregulating the Expression of Survivin-HBXIP Complex Contributes to the Protective Role of IMM-H004 in Transient Global Cerebral Ischemia/Reperfusion. Mol Neurobiol. 2017 Jan;54(1):524-540. doi: 10.1007/s12035-015-9673-5. Epub 2016 Jan 7. PubMed PMID: 26742528. 8: Zuo W, Zhang W, Han N, Chen NH. Compound IMM-H004, a novel coumarin derivative, protects against CA1 cell loss and spatial learning impairments resulting from transient global ischemia. CNS Neurosci Ther. 2015 Mar;21(3):280-8. doi: 10.1111/cns.12364. Epub 2015 Jan 20. PubMed PMID: 25601434. 9: Song XY, Hu JF, Sun MN, Li ZP, Zhu ZX, Song LK, Yuan YH, Liu G, Chen NH. IMM-H004, a novel coumarin derivative compound, attenuates the production of inflammatory mediatory mediators in lipopolysaccharide-activated BV2 microglia. Brain Res Bull. 2014 Jul;106:30-8. doi: 10.1016/j.brainresbull.2014.05.002. Epub 2014 May 27. PubMed PMID: 24878446. 10: Zuo W, Chen J, Zhang S, Tang J, Liu H, Zhang D, Chen N. IMM-H004 prevents toxicity induced by delayed treatment of tPA in a rat model of focal cerebral ischemia involving PKA-and PI3K-dependent Akt activation. Eur J Neurosci. 2014 Jun;39(12):2107-18. doi: 10.1111/ejn.12551. Epub 2014 Mar 20. PubMed PMID: 24649933. 11: Ji HJ, Wang DM, Hu JF, Sun MN, Li G, Li ZP, Wu DH, Liu G, Chen NH. IMM-H004, a novel courmarin derivative, protects against oxygen-and glucose-deprivation/restoration-induced apoptosis in PC12 cells. Eur J Pharmacol. 2014 Jan 15;723:259-66. doi: 10.1016/j.ejphar.2013.11.023. Epub 2013 Nov 28. PubMed PMID: 24291097. 12: Song XY, Hu JF, Sun MN, Li ZP, Wu DH, Ji HJ, Yuan YH, Zhu ZX, Han N, Liu G, Chen NH. IMM-H004, a novel coumarin derivative compound, protects against amyloid beta-induced neurotoxicity through a mitochondrial-dependent pathway. Neuroscience. 2013 Jul 9;242:28-38. doi: 10.1016/j.neuroscience.2013.02.049. Epub 2013 Mar 21. PubMed PMID: 23523945. |
Last Modified | Aug 20 2021 |
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